N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine substituent and linked via a sulfanyl-acetamide bridge to a 3-chloro-4-fluorophenyl group. The chloro-fluoro substitution on the phenyl ring enhances lipophilicity, which may improve membrane permeability compared to non-halogenated analogs.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5OS2/c18-11-7-10(3-4-12(11)19)22-13(25)8-26-16-14-15(20-9-21-16)23-17(27-14)24-5-1-2-6-24/h3-4,7,9H,1-2,5-6,8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRLYTFLVYHWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[4,5-d]pyrimidine structure, followed by the introduction of the pyrrolidinyl group and the acetamide linkage. The final step involves the attachment of the 3-chloro-4-fluorophenyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated systems and continuous flow reactors could enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as disrupting cellular processes or signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The thiazolo[4,5-d]pyrimidine scaffold in the target compound is distinct from the tetrahydrothieno[2,3-d]pyrimidinone system in N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). The latter features a saturated thieno-pyrimidine ring with a pyrido extension, which reduces aromaticity and may alter binding kinetics. Compound 24 demonstrated moderate yields (73%) and stability (m.p. 143–145°C), with spectral data (IR: 1,730 cm⁻¹ for C=O; NMR: δ 2.10 ppm for COCH₃) consistent with its acetamide substituent .
Substituent Effects
- Sulfanyl-Acetamide Linkers : The sulfanyl-acetamide group in the target compound is analogous to N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (763124-79-4, ), which substitutes a pyridinylthio group for the thiazolo-pyrimidine system. The nitro and methoxy groups in 763124-79-4 introduce electron-withdrawing and donating effects, respectively, which may modulate reactivity compared to the chloro-fluoro substitution in the target compound .
- Pyrrolidine vs. Methyl/Phenyl Groups : The pyrrolidine substituent in the target compound could improve solubility via tertiary amine protonation, whereas the methyl and phenyl groups in Compound 24 () contribute to steric bulk without significant polarity .
Research Findings and Limitations
- Compound 24 () lacks reported bioactivity, limiting comparative analysis.
- Synthetic Challenges : The absence of synthesis details for the target compound necessitates reliance on analogous protocols (e.g., ’s acetylation method).
- Structural Advantages: The chloro-fluoro-phenyl group may offer superior pharmacokinetics compared to non-halogenated analogs, while the pyrrolidine-thiazolo-pyrimidine system balances rigidity and solubility.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, also known as a thiazolo-pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a specific structure that includes a chloro-fluorophenyl group and a pyrrolidinyl thiazolo-pyrimidine moiety. The presence of sulfur in the thiazole structure is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 363.84 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.
Case Study: NCI-60 Cell Line Screening
In a study involving the NCI-60 cell line panel, derivatives exhibited significant cytostatic activity. For example:
- Compound A showed a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer (NSCLC) line HOP-92 at a concentration of 10 μM.
- Compound B demonstrated GI values of 40.87% and 46.14% against colorectal carcinoma (HCT-116) and breast cancer (SK-BR-3) cell lines, respectively .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Thiazolo-pyrimidines may target specific kinases or transcription factors that are crucial for tumor growth.
Anti-inflammatory Activity
In addition to anticancer properties, thiazolo-pyrimidine derivatives have been studied for their anti-inflammatory effects. Research indicates that these compounds can reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells, suggesting their potential use in treating inflammatory diseases .
ADME-Tox Profile
An assessment of the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) profiles indicates favorable drug-like properties for this compound:
- Absorption : High bioavailability predicted.
- Distribution : Good tissue distribution based on molecular size.
- Metabolism : Likely undergoes hepatic metabolism.
- Excretion : Predicted renal excretion.
Toxicological Studies
Preliminary toxicological assessments are necessary to evaluate the safety profile of this compound. Further studies are required to establish its therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
